molecular formula C17H17N3O3S B2962923 N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-(p-tolylthio)butanamide CAS No. 941966-51-4

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-(p-tolylthio)butanamide

Numéro de catalogue: B2962923
Numéro CAS: 941966-51-4
Poids moléculaire: 343.4
Clé InChI: ZJBMTJLOOWEGCL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-(p-tolylthio)butanamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a furan-2-yl group at position 5 and a butanamide chain modified with a p-tolylthio (4-methylphenylthio) moiety. The 1,3,4-oxadiazole scaffold is widely recognized for its metabolic stability, hydrogen-bonding capacity, and bioisosteric resemblance to peptide bonds, making it a privileged structure in medicinal chemistry .

Propriétés

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-(4-methylphenyl)sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-12-6-8-13(9-7-12)24-11-3-5-15(21)18-17-20-19-16(23-17)14-4-2-10-22-14/h2,4,6-10H,3,5,11H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBMTJLOOWEGCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCCC(=O)NC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis compare N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-(p-tolylthio)butanamide with structurally or functionally related 1,3,4-oxadiazole derivatives from the evidence provided.

Table 1: Structural and Functional Comparison of 1,3,4-Oxadiazole Derivatives

Compound Name / ID Key Substituents Biological Activity Synthesis Method Key Findings
Target Compound : N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-(p-tolylthio)butanamide - 5-(furan-2-yl) oxadiazole
- 4-(p-tolylthio)butanamide
Inferred: Potential enzyme inhibition (e.g., lipoxygenase, thioredoxin reductase) or antimicrobial activity Likely involves condensation of 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine with activated butanamide-thio intermediates Hypothetical: Enhanced lipophilicity from p-tolylthio may improve membrane permeability compared to polar sulfonamide analogs.
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) - 5-(furan-2-yl) oxadiazole
- Cyclohexyl(ethyl)sulfamoyl benzamide
Antifungal (C. albicans), thioredoxin reductase inhibition Purchased from Life Chemicals (pre-synthesized) IC₅₀ = 16 µg/mL against C. albicans; synergistic with fluconazole.
Compound 5a (N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide) - Butyramide chain
- 2-oxotetrahydrofuran-3-yl sulfamoyl
Not explicitly reported; likely tested for enzyme inhibition Acylation of sulfamoylphenyl intermediate with butyryl chloride Yield: 51%; characterized by NMR and MS.
N-(5-Chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives - Chloro-methoxyphenyl
- Variable oxadiazolethio groups
Lipoxygenase inhibitors (IC₅₀ = 0.43–1.20 µM) Nucleophilic substitution of oxadiazolethiol with bromobutanamide intermediates p-Tolylthio analogs showed moderate activity; electron-withdrawing groups enhanced potency.
6h (N-([4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)octanamide) - Ethylthio-oxadiazole
- Octanamide chain
Acetylcholinesterase (AChE) inhibition (docking score: −9.1 kcal/mol) Sulfonylation and acylation steps Stabilized by hydrogen bonds with AChE active site residues (Tyr124, Trp286).

Key Comparative Insights:

Structural Variations and Bioactivity :

  • The target compound shares the 5-(furan-2-yl)-1,3,4-oxadiazole core with LMM11 , a confirmed antifungal agent. However, its p-tolylthio-butaneamide side chain differs from LMM11’s sulfamoyl benzamide group, suggesting divergent pharmacokinetic profiles. The p-tolylthio group may enhance blood-brain barrier penetration compared to polar sulfonamides .
  • Compared to Compound 5a (butyramide derivative), the target compound’s thioether linkage and extended alkyl chain (butanamide vs. butyramide) could improve metabolic stability and target affinity .

Enzyme Inhibition Potential: The target compound’s butanamide-thio moiety resembles 6h’s octanamide chain, which demonstrated strong AChE binding via hydrophobic interactions. Molecular docking studies could predict similar enzyme inhibition . In contrast, N-(5-Chloro-2-methoxyphenyl)-4-(5-substituted-oxadiazol-2-ylthio)butanamide derivatives showed lipoxygenase inhibition, suggesting that the p-tolylthio group in the target compound may shift selectivity toward other oxidoreductases .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods in and , involving coupling of 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine with a pre-activated 4-(p-tolylthio)butanoyl chloride. This contrasts with LMM11’s commercial sourcing and 5a’s acylation-driven route .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.